
1-(3-Bromo-4-fluorophenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Bromo-4-fluorophenyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H11BrFN. It is a derivative of pyrrole, a heterocyclic aromatic organic compound . The compound has a bromine and a fluorine atom attached to the phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined by its InChI code: 1S/C10H11BrFN.ClH/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2;1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of the molecule .Aplicaciones Científicas De Investigación
Luminescent Polymers
1-(3-Bromo-4-fluorophenyl)-1H-pyrrole derivatives have been used in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them potential candidates for various applications in material science, such as in light-emitting devices (Zhang & Tieke, 2008).
Synthesis of Biologically Active Compounds
The compound has been used as an intermediate in the synthesis of biologically active compounds. Its derivatives are synthesized through multiple steps, including nitration, chlorination, and condensation, to produce compounds that have potential biological activity (Wang et al., 2016).
Anti-inflammatory Applications
Derivatives of this compound have been synthesized and found to be active in models of inflammation. These compounds, especially those with halo derivatives, show promise in the development of new anti-inflammatory drugs (Wilkerson et al., 1994).
Thermochemistry Studies
The thermochemical properties of halogenated 1-phenylpyrrole derivatives, including those similar to this compound, have been extensively studied. These studies provide insights into their stability and reactivity, which are essential for their application in various chemical processes (Santos & Silva, 2010).
Synthesis of New Heterocycle-Based Molecules
Research has focused on synthesizing and characterizing new heterocycle-based molecules using derivatives of this compound. These molecules have potential applications in non-linear optics and as ligands in various chemical reactions (Murthy et al., 2017).
Electrophilic Fluorination
The compound has been used in studies exploring electrophilic fluorination, which is a crucial reaction in organic synthesis for introducing fluorine into molecules, potentially leading to compounds with enhanced biological activity (Barnes et al., 1994).
Safety and Hazards
The compound “1-(3-Bromo-4-fluorophenyl)-1H-pyrrole” may pose certain hazards. For instance, “1-(3-Bromo-4-fluorophenyl)pyrrolidine hydrochloride” has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures .
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-(3-Bromo-4-fluorophenyl)-1H-pyrrole” are currently unknown. The compound is structurally similar to other bromo-fluoro phenyl compounds, which have been studied for their potential biological activity . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Bromo-fluoro phenyl compounds often interact with their targets through halogen bonding, where the bromine and fluorine atoms form weak interactions with proteins or other biological molecules .
Biochemical Pathways
Given the compound’s structural similarity to other bromo-fluoro phenyl compounds, it may potentially affect similar biochemical pathways
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters would depend on factors such as its solubility, stability, and metabolic stability .
Result of Action
Given its structural similarity to other bromo-fluoro phenyl compounds, it may potentially have similar effects . .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active .
Propiedades
IUPAC Name |
1-(3-bromo-4-fluorophenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBAMPTFGWJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)
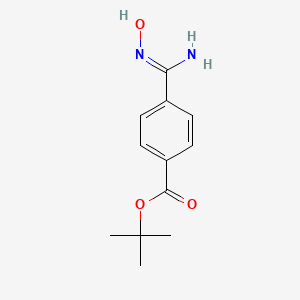
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

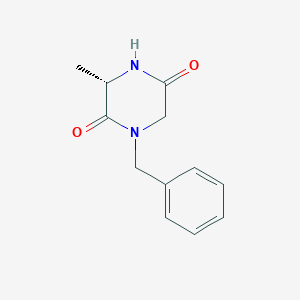
![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)

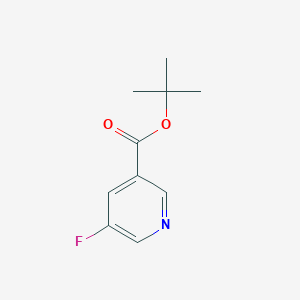
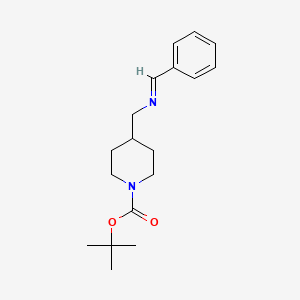
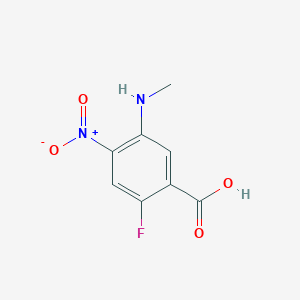

![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)
